ROR gama modulator 1
Overview
Description
ROR gama modulator 1, also known as GSK2981278, is a highly potent and selective inverse agonist of retinoic acid receptor-related orphan receptor gamma (ROR gamma) . It is a tetrahydropyranylmethoxy benzenesulfonamide compound .
Physical And Chemical Properties Analysis
The exact mass of this compound is 461.2236. It is soluble in DMSO. The storage condition is described as dry, dark, and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Scientific Research Applications
1. Modulation of Immune and Inflammatory Responses ROR gamma modulators, specifically inhibitors of RORc, have garnered substantial attention as potential therapeutic agents for autoimmune diseases due to their role in the production of pro-inflammatory cytokines. Recent advancements in this field include the identification of small molecule inhibitors, such as VTP-43742 for psoriasis, indicating a promising future in combating autoimmune diseases by mediating the IL-17 cytokine (Pandya et al., 2018). Furthermore, methylene-linked quinolinyl modulators of ROR-Gamma-T are being explored for the prevention and treatment of immune-mediated inflammatory diseases, highlighting the significant role of RORγt modulation in managing these conditions (Abdel-Magid, 2014).
2. Cancer Treatment Potential Compounds with inhibitory action on RORγt have been identified as potentially useful chemotherapeutic drugs for various types of cancer, including hyperproliferative disorders, ovarian cancer, breast cancer, and Hodgkin’s disease. This reflects the evolving understanding of the role of RORγ modulators in cancer pathology and their potential in therapeutic interventions (Kargbo, 2018).
3. Role in Skeletal Muscle and Tissue Specific Expression ROR gamma, a member of the nuclear receptor superfamily, shows high expression in skeletal muscle among several tissues. Understanding the tissue-specific expression and functions of ROR gamma offers insights into its physiological roles and potential therapeutic applications, especially in muscle-related disorders or treatments (Hirose et al., 1994).
Mechanism of Action
GSK2981278, also known as “ROR gamma modulator 1” or “N-(4-ethylphenyl)-3-(hydroxymethyl)-N-isobutyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide”, is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ) . This compound has been under investigation for its potential in the treatment of plaque psoriasis .
Target of Action
The primary target of GSK2981278 is the retinoic acid receptor-related orphan receptor gamma (RORγ) . RORγ is a DNA-binding transcription factor and is a member of the NR1 subfamily of nuclear receptors . It is expressed in a few distinct types of immune cells and is described as the master regulator of Th17 cytokine expression .
Mode of Action
GSK2981278 acts as an inverse agonist of RORγ . It interferes with RORγ-DNA binding, leading to a reduction in the amount of RORγt bound to the il17a promoter region . This action inhibits the activation of il17a by RORγt in a dose-responsive manner .
Biochemical Pathways
GSK2981278 significantly inhibits the production of Th17 signature cytokines in multiple in vitro and human tissue-based systems . By blocking the transcriptional activity of RORγt, it leads to local suppression of cytokine expression .
Pharmacokinetics
It is known that gsk2981278 is under development for topical treatment of psoriasis This suggests that the compound is designed to be absorbed through the skin to exert its effects locally
Result of Action
The result of GSK2981278’s action is the inhibition of the production of Th17 signature cytokines . This leads to a reduction in inflammation, which is beneficial in conditions like psoriasis . In preclinical studies, GSK2981278 showed significant efficacy in reducing skin redness and scaling, as well as decreased hyperplasia .
Action Environment
The action of GSK2981278 is influenced by the environment in which it is applied. For instance, the stratum corneum prevents penetration of large molecule weight proteins, including monoclonal antibodies . Therefore, GSK2981278, being a small molecule, may represent an alternative topical medicine with biologic-like efficacy for patients ineligible for systemic treatments .
Future Directions
ROR gama modulator 1, as a modulator of ROR gamma, has potential therapeutic applications in treating diseases mediated by ROR gamma . Given the role of ROR gamma in metabolic syndrome and related disorders, modulators like this compound could be beneficial for future clinically therapeutic applications .
properties
IUPAC Name |
N-(4-ethylphenyl)-3-(hydroxymethyl)-N-(2-methylpropyl)-4-(oxan-4-ylmethoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5S/c1-4-20-5-7-23(8-6-20)26(16-19(2)3)32(28,29)24-9-10-25(22(15-24)17-27)31-18-21-11-13-30-14-12-21/h5-10,15,19,21,27H,4,11-14,16-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLBRISQTJVZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC(=C(C=C2)OCC3CCOCC3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1474110-21-8 | |
Record name | GSK-2981278 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1474110218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2981278 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16319 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-2981278 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49V5G013I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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